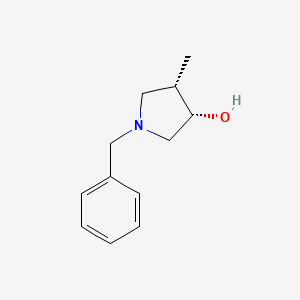
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol
概要
説明
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol: is a nitrogen-containing heterocyclic compound with a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a suitable aldehyde or ketone, followed by reduction and cyclization, can yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance synthetic efficiency .
化学反応の分析
Types of Reactions: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 1-benzyl-3-oxo-4-methylpyrrolidine.
Reduction: Formation of 1-benzyl-3-amino-4-methylpyrrolidine.
Substitution: Formation of 1-azido-3-hydroxy-4-methylpyrrolidine.
科学的研究の応用
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and biological activity.
類似化合物との比較
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its role in medicinal chemistry as a bioactive scaffold.
Prolinol: A derivative of pyrrolidine with significant pharmacological properties
Uniqueness: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol stands out due to its specific substitution pattern, which imparts unique biological activities and synthetic versatility
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12+/m0/s1 |
InChIキー |
NTDFIGIMQABQLD-CMPLNLGQSA-N |
異性体SMILES |
C[C@H]1CN(C[C@H]1O)CC2=CC=CC=C2 |
正規SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














